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molecular formula C11H9N3O B8803363 3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 923583-51-1

3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No. B8803363
M. Wt: 199.21 g/mol
InChI Key: BETOWGJYBIIACY-UHFFFAOYSA-N
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Patent
US07645769B2

Procedure details

Inhibitor 53 was synthesized following the method described for preparation of 48 using 51 (150 mg, 0.28 mmol). The reaction mixture was concentrated to dryness in vacuum and separated by means of LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm) using water—MeCN (0.1% AcOH) as eluent (in gradient; flow 80 mL/min) to afford 53 (6.07 mg, 11%). 1H NMR (400 MHz; CDCl3+3 drops of CD3OD) δ 7.26 (s, 1H), 7.66 (s, 2H), 8.54 (d, J=1.9 Hz, 1H), 8.68 (d, J=1.9 Hz, 1H); MS (ES) m/z 241 (MH++MeCN).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
51
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Yield
11%

Identifiers

REACTION_CXSMILES
O1C=CC(C2C3C(=NC=C(N)C=3)NC=2)=C1.C([N:35]1[CH:39]=[C:38]([C:40]2[C:48]3[C:43](=[N:44][CH:45]=[C:46]([NH:49]C(=O)OC(C)(C)C)[CH:47]=3)[NH:42][CH:41]=2)[CH:37]=[N:36]1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>>[NH:35]1[CH:39]=[C:38]([C:40]2[C:48]3[C:43](=[N:44][CH:45]=[C:46]([NH2:49])[CH:47]=3)[NH:42][CH:41]=2)[CH:37]=[N:36]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)C1=CNC2=NC=C(C=C21)N
Name
51
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=CC(=C1)C1=CNC2=NC=C(C=C21)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Inhibitor 53 was synthesized
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness in vacuum
CUSTOM
Type
CUSTOM
Details
separated by means of LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm)

Outcomes

Product
Name
Type
product
Smiles
N1N=CC(=C1)C1=CNC2=NC=C(C=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.07 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 10.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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